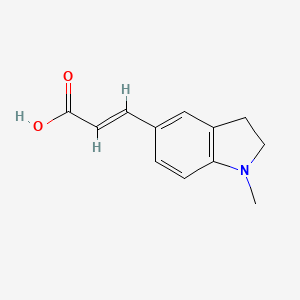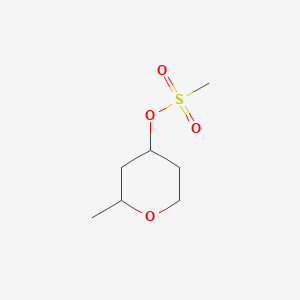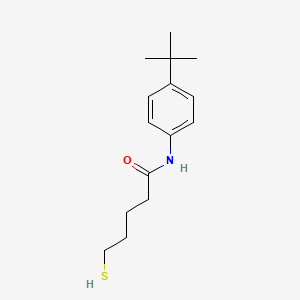
N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid is a compound that combines the structural features of 4-tert-butylbenzene-1-sulfonyl chloride and L-glutamic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid typically involves the reaction of 4-tert-butylbenzene-1-sulfonyl chloride with L-glutamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinic acid derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfinic acid derivatives, and various substituted benzene derivatives.
科学的研究の応用
N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or as a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activities or altering protein functions. The glutamic acid moiety may facilitate the compound’s entry into cells and its interaction with cellular components.
類似化合物との比較
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: A precursor in the synthesis of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid.
L-Glutamic acid: A naturally occurring amino acid that is a key component of the compound.
Sulfonyl derivatives: Compounds with similar sulfonyl groups that exhibit comparable chemical reactivity.
Uniqueness
This compound is unique due to its combination of a sulfonyl group and an amino acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological molecules in diverse ways, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
869492-47-7 |
|---|---|
分子式 |
C15H21NO6S |
分子量 |
343.4 g/mol |
IUPAC名 |
(2S)-2-[(4-tert-butylphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C15H21NO6S/c1-15(2,3)10-4-6-11(7-5-10)23(21,22)16-12(14(19)20)8-9-13(17)18/h4-7,12,16H,8-9H2,1-3H3,(H,17,18)(H,19,20)/t12-/m0/s1 |
InChIキー |
XYHPYJCOGJVMKO-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


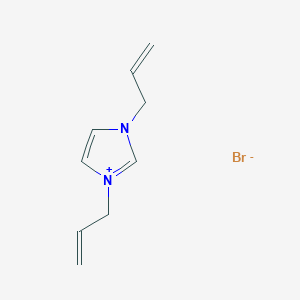
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)
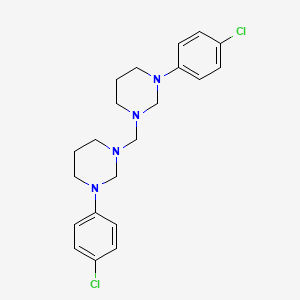
![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
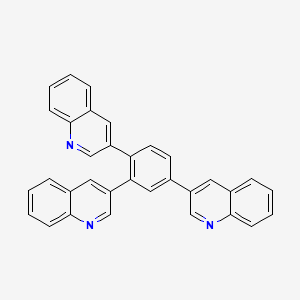
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)
